Oleoylethanolamide

Description

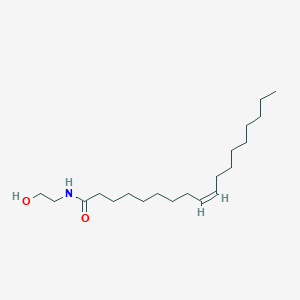

Structure

2D Structure

Properties

IUPAC Name |

(Z)-N-(2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVQLFMWHZBEF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044516 | |

| Record name | N-(2-Hydroxyethyl)oleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111-58-0 | |

| Record name | Oleoylethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-9-octadecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleic monoethanolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)oleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)oleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HI5J9N8E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oleoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oleoylethanolamide (OEA): A Comprehensive Technical Guide to its Satiety-Inducing Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylethanolamide (OEA) is an endogenous acylethanolamine, synthesized in the proximal small intestine, that acts as a potent satiety signal. This lipid mediator modulates food intake and body weight primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). Its peripherally-mediated mechanism, independent of the central cannabinoid pathways, has positioned OEA as a promising therapeutic target for obesity and eating disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underlying OEA-induced satiety, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: PPAR-α Activation

The primary mechanism by which OEA exerts its satiety-inducing effects is through the direct activation of PPAR-α, a ligand-activated transcription factor highly expressed in the small intestine, liver, and adipose tissue.[1][2][3] OEA, a high-affinity endogenous ligand for PPAR-α, initiates a cascade of events that ultimately lead to a reduction in food intake and body weight gain.[2][4]

Peripheral Signaling Cascade

Upon binding to PPAR-α in enterocytes, OEA stimulates the transcription of genes involved in lipid metabolism and transport, such as fatty acid translocase (FAT/CD36) and liver fatty-acid binding protein (L-FABP).[1][5] This leads to enhanced fatty acid uptake and utilization. The satiety signal is then relayed to the brain, primarily through sensory nerve pathways.

The Role of the Vagus Nerve

Initially, the vagus nerve was considered the primary conduit for OEA's satiety signal to the brain.[6] However, more recent studies using subdiaphragmatic vagal deafferentation (SDA) in rats have shown that intact abdominal vagal afferents are not necessary for the eating-inhibitory effect of exogenously administered OEA.[7][8][9][10] This suggests that while vagal pathways may play a role, other humoral or neural pathways are also critically involved in transmitting the satiety signal to the central nervous system.

Central Nervous System (CNS) Pathways

While OEA's initial actions are peripheral, it ultimately modulates the activity of key hypothalamic nuclei involved in appetite regulation.[11] This communication is not dependent on OEA crossing the blood-brain barrier in significant amounts. Instead, peripheral OEA signaling engages central neurotransmitter systems, including oxytocin and histamine, to induce satiety.[11][12]

-

Oxytocin System: Systemic administration of OEA has been shown to increase the expression of oxytocin in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus.[11][13] Crucially, the anorexic effects of OEA are abolished by the central administration of an oxytocin receptor antagonist, indicating that the activation of central oxytocinergic pathways is a necessary downstream event in OEA-induced satiety.[9][10][11][14]

-

Histaminergic System: The integrity of the brain's histaminergic system is also essential for OEA's full hypophagic effect.[12] Studies in histamine-deficient mice have demonstrated a significantly attenuated response to the anorexic effects of OEA.[9][10][12]

Involvement of Other Receptors

While PPAR-α is the primary target, OEA has been investigated for its interaction with other receptors, although their roles in mediating satiety are considered secondary or context-dependent.

-

G Protein-Coupled Receptor 119 (GPR119): OEA can activate GPR119, a receptor involved in glucose homeostasis and incretin secretion.[15] However, studies in GPR119 knockout mice have shown that this receptor is not required for the hypophagic effect of OEA.[15][16]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): OEA can also activate the TRPV1 receptor, a channel involved in nociception.[17] Some studies suggest that at higher doses, OEA's acute reduction in food intake might be partially mediated by visceral malaise through TRPV1 activation.[13][17] However, the primary satiety effect observed at physiological doses is independent of TRPV1.[13]

Quantitative Data on OEA's Effects

The following tables summarize the quantitative effects of OEA on food intake and body weight from key preclinical studies.

| Table 1: Effect of OEA on Food Intake in Rodents | |||||

| Animal Model | OEA Dose | Administration Route | Duration | Effect on Food Intake | Reference |

| Freely-feeding rats | 1-20 mg/kg | Intraperitoneal (i.p.) | Acute | Dose-dependent delay in feeding onset | [18][19] |

| Food-deprived rats | 1-20 mg/kg | Intraperitoneal (i.p.) | Acute | Delayed feeding onset and reduced meal size | [18][19] |

| Starved rats | 10 mg/kg | Oral | Acute | 15.5% reduction at 90 min | [20] |

| Wild-type mice | 10 mg/kg | Intraperitoneal (i.p.) | Acute | Significant reduction | [2] |

| PPAR-α knockout mice | 10 mg/kg | Intraperitoneal (i.p.) | Acute | No effect | [2] |

| GPR119 knockout mice | Not specified | Intraperitoneal (i.p.) | Acute | Suppressed food intake (similar to wild-type) | [15] |

| TRPV1-null mice | Not specified | Not specified | 30 min | No reduction in food intake | [17] |

| Rats with subdiaphragmatic vagal deafferentation | 10 mg/kg | Intraperitoneal (i.p.) | Acute | Reduced food intake (similar to sham-operated) | [7][8] |

| Wild-type mice | 10 mg/kg | Intraperitoneal (i.p.) | 60 min | Profound reduction | [12] |

| Histamine-deficient mice | 10 mg/kg | Intraperitoneal (i.p.) | 60 min | Significantly diminished anorexic effect | [12] |

| Table 2: Effect of OEA on Body Weight in Rodents | |||||

| Animal Model | OEA Dose | Administration Route | Duration | Effect on Body Weight | Reference |

| Obese Zucker rats | 5 mg/kg/day | Intraperitoneal (i.p.) | 2 weeks | Reduced body weight gain | [1][21] |

| Diet-induced obese mice | 5 mg/kg/day | Intraperitoneal (i.p.) | 4 weeks | Reduced body weight gain | [4] |

| Diet-induced obese mice | Not specified | Dietary supplement | Not specified | Reduced weight gain | [22] |

| Table 3: Effect of OEA in Human Clinical Trials | |||||

| Population | OEA Dose | Administration Route | Duration | Effect | Reference |

| Obese individuals | 250 mg/day (two 125 mg capsules) | Oral | 8 weeks | Significant decrease in IL-6 and TNF-α | [23] |

| Obese individuals | 250 mg/day | Oral | 12 weeks | Significant decrease in fasting blood glucose, insulin, and triglycerides | [24] |

| Healthy obese people | 250 mg/day (two 125 mg capsules) | Oral | 8 weeks | Significant reduction in triglyceride concentration | [25] |

| Meta-analysis of 10 RCTs | <250 mg/day and ≥250 mg/day | Oral | Varied | Significant improvement in body weight, BMI, waist circumference, fat mass, and other metabolic markers | [26][27] |

Experimental Protocols

Animal Models and Drug Administration

-

Animals: Studies typically utilize male rats (Wistar or Sprague-Dawley) or mice (C57BL/6J, wild-type, and knockout strains).[1][2][18] Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for fasting protocols.[2]

-

OEA Administration: OEA is commonly dissolved in a vehicle solution of saline/polyethylene glycol/Tween 80 and administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 20 mg/kg.[13][18] For oral administration studies, OEA can be delivered in pH-sensitive enteric-coated capsules.[28]

Behavioral Assays for Satiety

-

Food Intake Monitoring: Cumulative food intake is measured at various time points following OEA administration.[29] Automated systems can be used to monitor meal patterns, including feeding latency (time to the first meal), meal size, and post-meal interval.[18]

-

Behavioral Satiety Sequence (BSS): This paradigm analyzes the progressive expression of spontaneous behaviors (e.g., eating, grooming, resting) to characterize the development of satiety.[13]

Molecular Biology and Biochemistry

-

Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of PPAR-α and its target genes (e.g., FAT/CD36, L-FABP) in tissues like the small intestine and liver.[1][30][31]

-

Immunohistochemistry and in situ Hybridization: These techniques are employed to visualize the expression and localization of proteins (e.g., c-Fos as a marker of neuronal activation, oxytocin) in specific brain regions.[11]

-

Measurement of OEA Levels: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify OEA concentrations in plasma and tissues.[32]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in OEA-induced satiety.

References

- 1. This compound, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]

- 3. Regulation of food intake by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Mechanism of this compound on fatty acid uptake in small intestine after food intake and body weight reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Vagal afferents are not necessary for the satiety effect of the gut lipid messenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | “To brain or not to brain”: evaluating the possible direct effects of the satiety factor this compound in the central nervous system [frontiersin.org]

- 10. “To brain or not to brain”: evaluating the possible direct effects of the satiety factor this compound in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Fat-Induced Satiety Factor this compound Suppresses Feeding through Central Release of Oxytocin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. This compound: A Novel Potential Pharmacological Alternative to Cannabinoid Antagonists for the Control of Appetite - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, this compound and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound excites vagal sensory neurones, induces visceral pain and reduces short-term food intake in mice via capsaicin receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modulation of meal pattern in the rat by the anorexic lipid mediator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Food intake is inhibited by oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Effect of this compound-Based Dietary Supplement on Systemic Inflammation in the Development of Alimentary-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. This compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | this compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]

- 28. This compound inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Targeted enhancement of this compound production in proximal small intestine induces across-meal satiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Targeted enhancement of this compound production in proximal small intestine induces across-meal satiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Food intake regulates this compound formation and degradation in the proximal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Biosynthesis of Oleoylethanolamide in the Small Intestine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the core mechanisms underlying the endogenous biosynthesis of oleoylethanolamide (OEA) in the small intestine. It includes detailed descriptions of the enzymatic pathways, regulatory processes, and key signaling cascades. The document also presents quantitative data in a structured format, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this field.

Introduction to this compound (OEA)

This compound (OEA) is a naturally occurring, endogenous lipid mediator that belongs to the family of N-acylethanolamines (NAEs).[1][2] It is a monounsaturated analogue of the endocannabinoid anandamide but acts independently of the cannabinoid pathway.[3] OEA is primarily synthesized in the proximal small intestine in response to the ingestion of dietary fats.[4][5][6][7][8] It plays a crucial role in the regulation of feeding behavior, body weight, and lipid metabolism.[1][2][9] OEA exerts its physiological effects mainly through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2][9][10][11]

The Core Biosynthetic Pathway of OEA in the Small Intestine

The endogenous synthesis of OEA in the enterocytes of the duodenum and jejunum is a two-step enzymatic process that is initiated by the presence of dietary oleic acid.[3][5][6][7][10]

Step 1: Formation of N-oleoyl-phosphatidylethanolamine (NOPE)

The first step involves the transfer of an oleoyl group from a donor phospholipid, such as sn-1-oleoyl-phosphatidylcholine, to the free amino group of phosphatidylethanolamine (PE).[3][12] This reaction is catalyzed by a calcium-dependent N-acyltransferase (NAT).[10][12] The product of this reaction is N-oleoyl-phosphatidylethanolamine (NOPE).

Step 2: Hydrolysis of NOPE to OEA

The second and final step is the hydrolysis of the N-acyl bond in NOPE to release OEA and phosphatidic acid.[3][12][13] This reaction is catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a zinc metallohydrolase.[13][14][15] NAPE-PLD is a key enzyme in the biosynthesis of OEA and other NAEs.[13][16][17]

While the NAPE-PLD-dependent pathway is considered the primary route for OEA synthesis, there is evidence for alternative, NAPE-PLD-independent pathways.[6][14] These may involve other phospholipases and hydrolases, such as α/β-hydrolase-4 (ABHD4) and glycerophosphodiesterase 1 (GDE1).[6]

Regulation of OEA Biosynthesis

The synthesis of OEA in the small intestine is tightly regulated by nutritional status and other physiological factors.

-

Feeding and Dietary Fats: The primary stimulus for OEA biosynthesis is feeding, specifically the presence of dietary fats rich in oleic acid.[4][5][6][8] Upon feeding, the levels of OEA increase in the duodenum and jejunum.[4] Conversely, food deprivation leads to a decrease in OEA levels.[4]

-

Bile Acids: Bile acids have been shown to modulate the biosynthesis of OEA by directly interacting with and activating NAPE-PLD.[3][18]

-

Sympathetic Nervous System: The sympathetic nervous system also plays a role in regulating fat-induced OEA signaling in the small intestine.[7]

Downstream Signaling of OEA

Once synthesized, OEA acts as a signaling molecule, primarily by activating two key receptors:

-

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α): OEA is a high-affinity agonist for PPAR-α, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][9][11] Activation of PPAR-α by OEA in the enterocytes stimulates the expression of genes involved in lipid metabolism and transport, such as CD36.[5][19][20] This signaling pathway is crucial for OEA's effects on satiety and body weight.[9][11]

-

G protein-coupled receptor 119 (GPR119): OEA has also been identified as a ligand for GPR119, a Gαs-coupled receptor expressed in intestinal L-cells.[3][21][22][23] Activation of GPR119 by OEA can lead to an increase in intracellular cyclic AMP (cAMP) and the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone involved in glucose homeostasis.[21][22][24]

Quantitative Data on OEA Biosynthesis

The following table summarizes key quantitative data related to the endogenous biosynthesis of OEA in the small intestine.

| Parameter | Value | Species/Tissue | Condition | Reference |

| OEA Concentration | ||||

| Fasted | ~100 pmol/g | Rat Duodenum | Fasted | [4] |

| Refed | ~250 pmol/g | Rat Duodenum | Refed | [4] |

| Endogenous OEA after feeding | 200–400 nM | Rat Small Intestine Mucosa | After feeding | [20] |

| NAPE-PLD Activity | ||||

| Apparent Km for NArPE | 40.0 +/- 5.6 µM | Mouse Brain | In vitro assay | [25] |

| Apparent Vmax for NArPE | 22.2 +/- 3.5 pmol/min/mg protein | Mouse Brain | In vitro assay | [25] |

| Km for N-arachidonoyl-PE | ~9 µM | Human NAPE-PLD | In vitro assay with DCA | [18] |

| Km for N-palmitoyl-PE | ~9 µM | Human NAPE-PLD | In vitro assay with DCA | [18] |

| GPR119 Activation | ||||

| EC50 for OEA | ~3 µM | - | - | [20] |

NArPE: N-arachidonoyl-phosphatidylethanolamine; DCA: Deoxycholic acid

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous biosynthesis of OEA.

Quantification of OEA and NAPE Levels by LC-MS/MS

This protocol is for the extraction and quantification of OEA and its precursor, NOPE, from intestinal tissue samples.

Materials:

-

Intestinal tissue (duodenum, jejunum)

-

Methanol containing internal standards (e.g., OEA-d4, NOPE-d8)

-

Chloroform

-

0.9% Saline

-

Silica gel for column chromatography

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization: Homogenize frozen intestinal tissue samples in an appropriate volume of ice-cold methanol containing the internal standards.

-

Lipid Extraction:

-

Add chloroform to the homogenate and vortex thoroughly.

-

Add 0.9% saline, vortex again, and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

Solid-Phase Extraction (SPE):

-

Apply the extracted lipids to a pre-conditioned silica gel column.

-

Wash the column with a non-polar solvent (e.g., hexane/ethyl acetate) to remove neutral lipids.

-

Elute the NAEs and NAPEs with a more polar solvent mixture (e.g., chloroform/methanol).

-

-

LC-MS/MS Analysis:

-

Dry the eluted fraction under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for OEA, NOPE, and their respective internal standards.

-

Quantify the analytes based on the peak area ratios relative to the internal standards.

-

NAPE-PLD Activity Assay

This protocol describes a method to measure the activity of NAPE-PLD in tissue homogenates using a radioactive substrate.

Materials:

-

Tissue homogenate (e.g., from intestinal mucosa)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioactively labeled NAPE substrate (e.g., N-[1-14C]oleoyl-phosphatidylethanolamine)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/ammonium hydroxide)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the tissue homogenate with the assay buffer.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the radioactively labeled NAPE substrate.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 15-30 minutes).

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Add chloroform and water, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted lipids onto a silica gel TLC plate.

-

Develop the plate in a chamber containing the developing solvent to separate the product (radioactive OEA) from the unreacted substrate (radioactive NAPE).

-

-

Quantification:

-

Visualize the separated lipids (e.g., using iodine vapor or autoradiography).

-

Scrape the silica gel corresponding to the OEA spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactive product formed per unit of time and protein concentration.

-

Visualizations of Pathways and Workflows

Biosynthetic Pathway of OEA

Caption: The two-step enzymatic pathway for OEA biosynthesis in the small intestine.

OEA Signaling Pathways

Caption: OEA signaling through PPAR-α in enterocytes and GPR119 in L-cells.

Experimental Workflow for OEA Quantification

Caption: A typical experimental workflow for the quantification of OEA in intestinal tissue.

References

- 1. Regulation of food intake by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of food intake by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Food intake regulates this compound formation and degradation in the proximal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Feeding regulation by this compound synthesized from dietary oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Gut microbiota and this compound in the regulation of intestinal homeostasis [frontiersin.org]

- 7. Sympathetic Activity Controls Fat-Induced this compound Signaling in Small Intestine | Journal of Neuroscience [jneurosci.org]

- 8. library.search.tulane.edu [library.search.tulane.edu]

- 9. This compound Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cimasci.com [cimasci.com]

- 13. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Development of Chemical Probes for Detecting and Modulating NAPE-PLD Activity [ir.vanderbilt.edu]

- 16. NAPE-PLD controls OEA synthesis and fat absorption by regulating lipoprotein synthesis in an in vitro model of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bile Acid Recognition by NAPE-PLD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound facilitates PPARα and TFEB signaling and attenuates Aβ pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. GPR119 Is Essential for this compound-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GPR119 is essential for this compound-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Oleoylethanolamide: A Comprehensive Technical Guide to its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylethanolamide (OEA) is an endogenous acylethanolamide, synthesized in the small intestine, that has emerged as a key regulator of lipid metabolism and energy homeostasis. This technical guide provides an in-depth overview of the molecular mechanisms underlying OEA's metabolic effects, focusing on its interaction with the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). We detail the signaling pathways activated by OEA, its role in promoting lipolysis and fatty acid oxidation, and its influence on feeding behavior. This document summarizes quantitative data from key preclinical and clinical studies in structured tables, provides detailed experimental protocols for researchers, and visualizes complex biological processes using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction to this compound (OEA)

This compound is a naturally occurring lipid mediator, structurally similar to the endocannabinoid anandamide, but with distinct physiological functions.[1] Unlike anandamide, OEA does not bind to cannabinoid receptors but acts as a high-affinity agonist for PPAR-α.[2] Its synthesis in the proximal small intestine is stimulated by the presence of dietary fats, particularly oleic acid.[3] OEA plays a crucial role as a satiety signal, contributing to the regulation of food intake and body weight.[4][5]

Biosynthesis and Degradation

OEA is synthesized from membrane phospholipids through a two-step enzymatic process. First, N-acyl-transferase (NAT) catalyzes the transfer of an oleoyl group from phosphatidylcholine to phosphatidylethanolamine (PE), forming N-oleoyl-phosphatidylethanolamine (NOPE). Subsequently, N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes NOPE to yield OEA.[6][7] The biological activity of OEA is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which break it down into oleic acid and ethanolamine.[8]

OEA's Core Mechanism: PPAR-α Activation

The primary mechanism through which OEA exerts its effects on lipid metabolism is the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a ligand-activated transcription factor.[2] PPAR-α is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.

Upon binding to OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[9] This binding initiates the transcription of genes involved in multiple aspects of lipid metabolism.[10]

Role of OEA in Lipid Metabolism

Stimulation of Lipolysis

OEA has been shown to stimulate lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.[11] This effect is mediated by the activation of PPAR-α in adipocytes. In vitro studies have demonstrated that OEA treatment of adipocytes leads to a significant increase in the release of glycerol and non-esterified fatty acids.[12]

Enhancement of Fatty Acid Oxidation

A key metabolic effect of OEA is the enhancement of fatty acid β-oxidation. By activating PPAR-α, OEA upregulates the expression of genes encoding for enzymes crucial to this process, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[13] This leads to an increased capacity of tissues like the liver and skeletal muscle to utilize fatty acids as an energy source.

OEA and the Regulation of Food Intake

OEA acts as a peripheral satiety signal, delaying meal initiation and reducing overall food intake.[14][15] This effect is also dependent on PPAR-α activation. The proposed mechanism involves the activation of vagal afferent neurons that project to the nucleus of the solitary tract in the brainstem, which in turn modulates hypothalamic circuits controlling hunger and satiety.[3]

Other Signaling Pathways Influenced by OEA

While PPAR-α is the primary mediator of OEA's metabolic effects, research has identified other receptors and signaling pathways that are also influenced by this lipid mediator.

G Protein-Coupled Receptor 119 (GPR119)

OEA is an endogenous ligand for GPR119, a Gαs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[6] Activation of GPR119 by OEA can stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[16][17]

Transient Receptor Potential Vanilloid 1 (TRPV1)

OEA has been shown to activate the TRPV1 receptor, a non-selective cation channel known for its role in pain and temperature sensation.[14] The activation of TRPV1 on vagal afferent neurons may contribute to the anorexic effects of OEA.[4]

Quantitative Data Summary

Table 1: Preclinical Studies on OEA and Lipid Metabolism

| Animal Model | OEA Dose | Duration | Key Findings | Reference |

| Obese Zucker rats | 5 mg/kg/day, i.p. | 14 days | ↓ Body weight gain, ↓ Serum triglycerides, ↓ Serum cholesterol | [10] |

| High-fat diet-fed mice | 100 mg/kg/day, oral | 5 weeks | ↓ Adipose fat pads, ↓ FAT/CD36 gene expression | [11] |

| Wistar rats | 5 mg/kg, i.p. | 4 weeks | No significant effect on glucose uptake or oxidation | [5] |

Table 2: Clinical Trials on OEA Supplementation and Lipid Profile

| Study Population | OEA Dose | Duration | Triglycerides (TG) | Total Cholesterol (TC) | LDL-C | HDL-C | Reference |

| Obese individuals | 250 mg/day | 8 weeks | ↓ 22 mg/dL | No significant change | No significant change | No significant change | [18] |

| Obese individuals | 250 mg/day (125 mg, twice daily) | 8 weeks | ↓ (from 166.29 to 142.22 mg/dL) | No significant change | No significant change | No significant change | [4][19] |

| Obese patients with NAFLD | 250 mg/day | 12 weeks | ↓ | No significant change | No significant change | ↑ | [4] |

| Obese patients with NAFLD | 250 mg/day | 12 weeks | ↓ TG/HDL-C ratio | ↓ TC/HDL-C ratio | ↓ LDL-C/HDL-C ratio | - | [6] |

| Meta-analysis of 13 studies | 125-600 mg/day | 1-12 weeks | ↓ (-17.73 mg/dL) | No significant change | No significant change | No significant change | [1] |

Detailed Experimental Protocols

PPAR-α Activation Assay (Dual-Luciferase Reporter Assay)

This assay quantifies the ability of OEA to activate PPAR-α by measuring the expression of a luciferase reporter gene under the control of a PPRE.

Protocol Steps:

-

Cell Culture and Transfection: Plate suitable mammalian cells (e.g., HEK293T, HepG2) in a 96-well plate. Co-transfect the cells with a PPAR-α expression vector, a PPRE-driven firefly luciferase reporter vector, and a constitutively expressed Renilla luciferase vector (for normalization).[7][20][21][22]

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of OEA or a vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours to allow for gene expression.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement:

-

Add Luciferase Assay Reagent II to the cell lysate and measure the firefly luciferase activity using a luminometer.

-

Add Stop & Glo® Reagent to the same well to quench the firefly reaction and activate the Renilla luciferase. Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity for OEA-treated cells compared to the vehicle-treated cells.

In Vitro Lipolysis Assay

This assay measures the release of glycerol and free fatty acids from cultured adipocytes.

Protocol Steps:

-

Adipocyte Culture: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a multi-well plate.

-

Treatment: Wash the cells and incubate them in a buffer containing OEA at various concentrations or a vehicle control. A positive control such as isoproterenol can also be included.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).

-

Sample Collection: Collect the incubation medium.

-

Glycerol/FFA Measurement: Quantify the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric or fluorometric assay kits.

-

Data Normalization: Normalize the amount of glycerol/FFA released to the total protein content or cell number in each well.

In Vivo Rodent Feeding Study

This protocol outlines a typical study to assess the effect of OEA on food intake and body weight in rodents.

Protocol Steps:

-

Animal Acclimation: House rodents (e.g., rats or mice) in individual cages with free access to food and water for an acclimation period. Monitor their baseline food intake and body weight.

-

OEA Administration: Administer OEA (e.g., 5-20 mg/kg) or a vehicle control via intraperitoneal injection or oral gavage.[5][15]

-

Food Intake Measurement: Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.[8]

-

Body Weight Measurement: Record the body weight of the animals daily.

-

Behavioral Observations: Observe the animals for any signs of malaise or altered behavior.

-

Data Analysis: Analyze the cumulative food intake and changes in body weight between the OEA-treated and control groups.

Conclusion

This compound is a pivotal endogenous lipid that regulates lipid metabolism and energy balance, primarily through the activation of PPAR-α. Its ability to enhance lipolysis and fatty acid oxidation, coupled with its satiety-inducing effects, makes it a promising target for the development of therapeutic agents for metabolic disorders such as obesity and dyslipidemia. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of OEA. Future research should continue to elucidate the intricate signaling networks governed by OEA and translate the promising preclinical findings into effective clinical applications.

References

- 1. The effect of this compound supplementation on cardiometabolic factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. The effect of this compound supplementation on lipid profile, fasting blood sugar and dietary habits in obese people: a randomized double-blind placebo-control trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound supplementation on atherogenic indices and hematological parameters in patients with nonalcoholic fatty liver disease: A clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. escholarship.org [escholarship.org]

- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Characterization of parameters for the analysis of objective measures of non-nutritive sucking of newborns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of meal pattern in the rat by the anorexic lipid mediator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. examine.com [examine.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 20. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 21. youtube.com [youtube.com]

- 22. eubopen.org [eubopen.org]

Oleoylethanolamide (OEA) and Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleoylethanolamide (OEA) is an endogenous acylethanolamide, a lipid mediator that plays a crucial role in the regulation of feeding, body weight, and lipid metabolism. Extensive research has identified the peroxisome proliferator-activated receptor alpha (PPAR-α) as the primary molecular target for OEA's physiological effects. This technical guide provides an in-depth overview of the interaction between OEA and PPAR-α, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of metabolism, pharmacology, and related disciplines.

OEA as a High-Affinity Ligand for PPAR-α

OEA binds to and activates PPAR-α with high affinity, initiating a cascade of molecular events that lead to the regulation of gene expression. This interaction is central to OEA's role in satiety, fat utilization, and anti-inflammatory processes.

Quantitative Analysis of OEA and PPAR-α Interaction

The binding affinity and activation potency of OEA for PPAR-α have been quantified in various studies. The following tables summarize the key quantitative data from the literature.

| Parameter | Species | Value | Reference |

| EC₅₀ for PPAR-α Activation | Human | 120 ± 10.7 nM | [1] |

| Mouse | 120 nM | [2] | |

| Kᵢ for [³H]OEA Binding to PPAR-α | Mouse | 37.4 ± 0.1 nM | [1] |

| Human | 43.3 ± 1.6 nM | [1] |

Table 1: Binding Affinity and Activation of PPAR-α by OEA

In Vivo Effects of OEA Mediated by PPAR-α

The physiological effects of OEA have been extensively studied in animal models, particularly in wild-type versus PPAR-α knockout mice, demonstrating the essential role of this receptor.

| Effect | Animal Model | OEA Treatment | Outcome in Wild-Type | Outcome in PPAR-α Knockout | Reference |

| Food Intake | Mice | 10 mg/kg, i.p. | Reduced | No effect | [3] |

| Body Weight Gain | Diet-induced obese mice | 5 mg/kg/day for 4 weeks | Inhibited | No effect | [2] |

| Plasma Cholesterol | Diet-induced obese mice | 5 mg/kg/day for 4 weeks | Lowered | No effect | [2] |

| Lipolysis | Mice | 5 mg/kg, i.p. | Stimulated | No effect | [4] |

| Hepatic Fibrosis | Mice (MCD diet-induced) | 5 mg/kg/day | Attenuated | No effect |

Table 2: In Vivo Effects of OEA are PPAR-α Dependent

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between OEA and PPAR-α.

PPAR-α Transactivation Assay

This assay is used to determine the ability of a compound to activate PPAR-α.

Objective: To quantify the activation of PPAR-α by OEA in a cell-based system.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with a plasmid expressing PPAR-α and the reporter plasmid. Activation of PPAR-α by a ligand leads to the expression of the reporter gene, which can be quantified.

Methodology:

-

Cell Culture: Maintain a suitable cell line (e.g., HEK293T or HeLa) in appropriate growth medium.

-

Transfection: Co-transfect the cells with:

-

An expression vector for full-length PPAR-α.

-

A reporter plasmid containing a PPRE-driven luciferase gene.

-

A control plasmid expressing β-galactosidase (for normalization of transfection efficiency).

-

-

Treatment: After 24 hours, treat the transfected cells with varying concentrations of OEA or a vehicle control.

-

Lysis and Reporter Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase and β-galactosidase activities using a luminometer and a spectrophotometer, respectively.

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the normalized luciferase activity against the logarithm of the OEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of an unlabeled ligand (OEA) to a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of OEA for a radiolabeled ligand binding to PPAR-α.

Principle: A constant concentration of a radiolabeled PPAR-α ligand is incubated with a source of PPAR-α protein in the presence of increasing concentrations of unlabeled OEA. The amount of radioligand bound to the receptor is measured, and the concentration of OEA that inhibits 50% of the specific binding (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀.

Methodology:

-

Preparation of PPAR-α: Use purified recombinant PPAR-α protein or cell membranes expressing PPAR-α.

-

Incubation: In a multi-well plate, incubate the PPAR-α preparation with a fixed concentration of a suitable radiolabeled PPAR-α agonist (e.g., [³H]GW7647) and a range of concentrations of unlabeled OEA.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by rapid filtration through glass fiber filters, where the receptor-bound radioactivity is retained on the filter.

-

Quantification of Radioactivity: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled PPAR-α agonist) from the total binding. Plot the percentage of specific binding against the logarithm of the OEA concentration and fit the data to a one-site competition curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Quantitative Real-Time PCR (qPCR) for PPAR-α Target Gene Expression

This technique is used to measure the changes in the expression of genes that are regulated by PPAR-α in response to OEA treatment.

Objective: To quantify the mRNA levels of PPAR-α target genes (e.g., Cd36, Fabp1, Ucp2) in cells or tissues treated with OEA.

Methodology:

-

Sample Preparation:

-

In Vitro: Treat cultured cells (e.g., hepatocytes, adipocytes) with OEA or vehicle for a specified time.

-

In Vivo: Administer OEA to animals and collect tissues of interest (e.g., liver, small intestine) at a specific time point.

-

-

RNA Extraction: Isolate total RNA from the cells or tissues using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[5]

-

qPCR Reaction: Set up the qPCR reaction in a multi-well plate with the following components:

-

cDNA template

-

Forward and reverse primers for the target genes and a reference gene (e.g., Gapdh, Actb)

-

SYBR Green or a fluorescent probe-based master mix.[6]

-

-

Thermal Cycling: Perform the qPCR in a real-time PCR instrument with an appropriate thermal cycling program.[7]

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

OEA-PPAR-α Signaling Pathway

Caption: OEA-PPAR-α signaling pathway leading to physiological effects.

Experimental Workflow for PPAR-α Transactivation Assay

Caption: Workflow for determining OEA's activation of PPAR-α.

Experimental Workflow for In Vivo Study of OEA's Effects on Body Weight

Caption: Workflow for in vivo assessment of OEA's metabolic effects.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. support.nanotempertech.com [support.nanotempertech.com]

- 3. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]

- 5. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stackscientific.nd.edu [stackscientific.nd.edu]

- 7. pubcompare.ai [pubcompare.ai]

The Discovery and Initial Characterization of Oleoylethanolamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylethanolamide (OEA) is an endogenous acylethanolamide, synthesized primarily in the proximal small intestine, that has emerged as a key regulator of satiety, body weight, and lipid metabolism. First identified as a potent satiety factor, subsequent research has elucidated its primary mechanism of action through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). This technical guide provides a comprehensive overview of the seminal discoveries and initial characterization of OEA, detailing its biosynthesis and degradation, signaling pathways, and physiological effects. Included are detailed experimental protocols from foundational studies, quantitative data on its effects on food intake and body weight, and visual representations of its molecular pathways and experimental workflows to serve as a resource for ongoing research and drug development efforts in the fields of obesity, metabolic disorders, and beyond.

Discovery and Initial Identification

This compound was first characterized as a potent satiety factor in the early 2000s. It was identified as a naturally occurring lipid that regulates feeding and body weight.[1] Structurally similar to the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors, indicating a distinct molecular target for its physiological effects.[1] Initial studies demonstrated that administration of OEA produces satiety and reduces body weight gain in wild-type mice, an effect that was absent in mice lacking PPAR-α, establishing this nuclear receptor as its primary target.[1]

Biosynthesis and Degradation

The levels of OEA in the small intestine are regulated by feeding status, decreasing during food deprivation and increasing upon refeeding.[2] This regulation is a concerted effort of its biosynthetic and degradation pathways.

Biosynthesis: OEA is synthesized from dietary oleic acid in the enterocytes of the proximal small intestine.[3] The process involves two main enzymatic steps:

-

N-Acyl-Phosphatidylethanolamine (NAPE) Formation: A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of an oleoyl group from a phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (PE), forming N-oleoyl-phosphatidylethanolamine (NOPE).

-

OEA Release: N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes NOPE to release OEA and phosphatidic acid.[1]

Degradation: The biological activity of OEA is terminated through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), which breaks OEA down into oleic acid and ethanolamine.[4]

Signaling Pathway for OEA Biosynthesis and Degradation

Caption: Biosynthesis and degradation pathway of this compound (OEA).

Core Signaling Pathways

PPAR-α Activation

The primary mechanism of action for OEA is the activation of PPAR-α, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.[1][5] Upon binding to PPAR-α, OEA initiates the transcription of a suite of genes involved in fatty acid uptake, transport, and oxidation.[6][7] This activation of PPAR-α is essential for OEA's effects on satiety and body weight.[1]

OEA Signaling via PPAR-α

Caption: OEA signaling cascade through PPAR-α activation.

GPR119 Signaling

OEA has also been identified as a ligand for the G protein-coupled receptor GPR119, which is expressed in pancreatic β-cells and intestinal L-cells.[8][9] Activation of GPR119 by OEA leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.[10]

OEA Signaling through GPR119

Caption: GPR119-mediated signaling pathway of OEA.

Quantitative Data from Initial Studies

Effects on Food Intake and Body Weight in Rodents

Initial in vivo studies in rodents demonstrated the dose-dependent effects of OEA on food intake and body weight.

| Parameter | Species | OEA Dose | Route | Observation | Reference |

| Food Intake | Rat | 50 mg/kg | Oral | Profound and long-lasting inhibition of food intake.[11] | [11] |

| Rat | 20 mg/kg | i.p. | Diminished food consumption over a 24-hour period.[12] | [12] | |

| Body Weight Gain | Wild-type Mouse | Not specified | i.p. | Reduced body weight gain.[1] | [1] |

| PPAR-α-null Mouse | Not specified | i.p. | No effect on body weight gain.[1] | [1] | |

| Obese Zucker Rat | 5 mg/kg/day for 2 weeks | i.p. | Lowered body-weight gain.[6] | [6] |

Effects on Gene Expression

OEA treatment has been shown to modulate the expression of several genes involved in lipid metabolism, primarily through PPAR-α activation.

| Gene | Tissue/Cell Type | OEA Treatment | Change in Expression | Reference |

| FAT/CD36 | Obese Zucker Rat | 5 mg/kg/day for 2 weeks | Increased | [6] |

| L-FABP | Obese Zucker Rat | 5 mg/kg/day for 2 weeks | Increased | [6] |

| UCP-2 | Obese Zucker Rat | 5 mg/kg/day for 2 weeks | Increased | [6] |

| SIRT1 | Obese NAFLD Patients | 250 mg/day for 12 weeks | Significantly higher | [13] |

| AMPK | Obese NAFLD Patients | 250 mg/day for 12 weeks | Significantly higher | [13] |

| PGC-1α | Obese NAFLD Patients | 250 mg/day for 12 weeks | Significantly higher | [13] |

| Oprm1 | Mouse Striatum | During extinction | Increased | [14] |

| Drd1 | Mouse Striatum | During alcohol self-administration | Decreased | [14] |

| Bdnf | Mouse Hippocampus | During alcohol self-administration | Increased | [14] |

Key Experimental Protocols

Quantification of OEA in Tissues by LC-MS

This protocol outlines a general method for the extraction and quantification of OEA from biological tissues.[15][16][17]

Materials:

-

Tissue sample

-

Methanol containing deuterated internal standards (e.g., [²H₄]-OEA)

-

Chloroform

-

Water

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Rapidly collect and snap-freeze tissues in liquid nitrogen.

-

Weigh the frozen tissue and homogenize in methanol containing the internal standard.

-

Add chloroform and vortex thoroughly.

-

Add water to induce phase separation.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system for quantification of OEA by isotope-dilution.

Experimental Workflow for OEA Quantification

Caption: Workflow for OEA quantification in biological tissues.

NAPE-PLD Activity Assay

This protocol describes a method to measure the activity of the OEA-synthesizing enzyme, NAPE-PLD.[18]

Materials:

-

Tissue homogenates

-

Radiolabeled substrate (e.g., 1,2-dioleoyl-N-[¹⁴C]-acyl PE)

-

Tris-HCl buffer (pH 8.0)

-

Calcium chloride (CaCl₂)

-

Thin-layer chromatography (TLC) system

Procedure:

-

Prepare tissue homogenates.

-

Incubate the tissue homogenate with the radiolabeled NAPE substrate in Tris-HCl buffer.

-

Include a condition with CaCl₂ to assess calcium-dependent activity.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1.5 hours).

-

Stop the reaction and extract the lipids.

-

Separate the radiolabeled product (OEA) from the substrate (NAPE) using TLC.

-

Quantify the radioactivity of the OEA spot to determine enzyme activity.

FAAH Inhibition Assay

This fluorometric assay is used to screen for inhibitors of FAAH, the enzyme that degrades OEA.[19][20]

Materials:

-

Recombinant FAAH or cell lysate containing FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH Substrate (e.g., AMC arachidonoyl amide)

-

Test compound (potential inhibitor)

-

Positive control inhibitor (e.g., JZL 195)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

Add FAAH Assay Buffer, test compound or vehicle, and the FAAH enzyme solution to the wells of the microplate.

-

Incubate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths. A decrease in fluorescence compared to the vehicle control indicates inhibition of FAAH activity.

Conclusion

The discovery and initial characterization of this compound have unveiled a crucial endogenous system for the regulation of feeding, body weight, and lipid metabolism. Its primary action through the nuclear receptor PPAR-α has been well-established, with downstream effects on gene expression that orchestrate a shift towards a catabolic state. Furthermore, its interaction with GPR119 highlights a broader role in metabolic regulation through the incretin system. The detailed experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals. A thorough understanding of OEA's biosynthesis, signaling, and degradation is paramount for the development of novel therapeutic strategies targeting obesity and related metabolic disorders. Future research will likely continue to unravel the intricate network of OEA's physiological functions and its potential as a therapeutic agent.

References

- 1. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Food intake regulates this compound formation and degradation in the proximal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis [mdpi.com]

- 5. This compound stimulates lipolysis by activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cimasci.com [cimasci.com]

- 8. mdpi.com [mdpi.com]

- 9. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, this compound and Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR119 Is Essential for this compound-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of this compound supplementation on the expression of lipid metabolism-related genes and serum NRG4 levels in patients with non-alcoholic fatty liver disease: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Targeted enhancement of this compound production in proximal small intestine induces across-meal satiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

Oleoylethanolamide's Interaction with the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylethanolamide (OEA) is an endogenous fatty acid ethanolamide, structurally analogous to the endocannabinoid anandamide.[1] However, its interaction with the endocannabinoid system (ECS) is distinct and primarily indirect. While anandamide exerts its effects through direct activation of cannabinoid receptors CB1 and CB2, OEA's biological actions are largely independent of this pathway.[1][2] This technical guide provides an in-depth exploration of OEA's mechanism of action, focusing on its interplay with the ECS through receptor interactions, metabolic pathways, and downstream signaling cascades. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a comprehensive understanding of this unique lipid mediator.

Core Interaction Mechanisms

OEA's primary mechanism of action is the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[2][3] This interaction is central to OEA's regulation of feeding, body weight, and lipid metabolism.[2][4] Unlike classic endocannabinoids, OEA exhibits low affinity for the canonical cannabinoid receptors, CB1 and CB2.[5] Its influence on the endocannabinoid system is therefore not through direct receptor agonism but rather through modulation of endocannabinoid metabolism and interaction with other related receptors.

Quantitative Data: Receptor Binding and Activation

The following table summarizes the quantitative data on OEA's interaction with key receptors. This data is crucial for understanding the selectivity and potency of OEA's actions.

| Receptor/Enzyme | Ligand/Substrate | Parameter | Value | Species | Assay Type | Reference |

| PPAR-α | This compound | EC50 | ~0.3 µM | Murine | Transactivation Assay | [2] |

| CB1 | This compound | Ki | >10 µM | Rat Brain | Radioligand Binding | [5] |

| CB2 | This compound | Ki | >10 µM | Spleen | Radioligand Binding | [5] |

| GPR119 | This compound | EC50 (cAMP) | ~4.9 µM | Human (HEK293) | cAMP Accumulation | [6] |

| TRPV1 | This compound | EC50 | ~2 µM | Xenopus Oocytes | Electrophysiology (with PKC stimulation) | |

| FAAH | Anandamide | Km | ~9 µM | Rat Brain | Enzyme Kinetics | [7][8] |

| FAAH | This compound | Substrate | Yes | Rat Brain | Enzyme Activity Assay | [7][8] |

Signaling Pathways

The signaling cascades initiated by OEA are multifaceted, involving nuclear receptor activation and interactions with other membrane-bound receptors.

PPAR-α Signaling Pathway

OEA readily crosses the cell membrane and binds to PPAR-α in the nucleus. This binding induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

GPR119 Signaling Pathway

OEA can also activate the G protein-coupled receptor GPR119, which is expressed in pancreatic β-cells and intestinal L-cells.[6] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[9]

TRPV1 Interaction

OEA has been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor. However, this activation is dependent on the phosphorylation of TRPV1 by protein kinase C (PKC). This interaction may contribute to OEA's effects on sensory nerve activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of OEA's interaction with the endocannabinoid system.

Radioligand Displacement Assay for CB1/CB2 Receptor Binding

Objective: To determine the binding affinity (Ki) of OEA for cannabinoid receptors CB1 and CB2.

Materials and Reagents:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: A high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2).

-

Test compound: this compound (OEA).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 1 mg/mL BSA, pH 7.4.

-

96-well filter plates (e.g., Millipore GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Thaw the receptor membrane preparations on ice.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]CP55,940, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-labeled agonist, 50 µL of [³H]CP55,940, and 100 µL of membrane preparation.

-

Displacement: 50 µL of varying concentrations of OEA, 50 µL of [³H]CP55,940, and 100 µL of membrane preparation.

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of OEA (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PPAR-α Transactivation Assay

Objective: To determine the functional activation of PPAR-α by OEA.

Materials and Reagents:

-

Hepatoma cell line (e.g., HepG2) stably co-transfected with:

-

An expression vector for human PPAR-α.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Test compound: this compound (OEA).

-

Positive control: A known PPAR-α agonist (e.g., GW7647).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing varying concentrations of OEA or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to the protein concentration in each well.

-

Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of OEA.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response) by non-linear regression analysis.

In Vivo Satiety Study in Rodents

Objective: To evaluate the effect of OEA on food intake and satiety in mice or rats.

Materials and Reagents:

-

Male C57BL/6 mice or Sprague-Dawley rats.

-

Standard chow diet.

-

This compound (OEA) solution for injection (e.g., in a vehicle of saline/Tween 80/ethanol).

-

Vehicle control solution.

-

Metabolic cages equipped with automated food intake monitoring systems.

Procedure:

-

Acclimatize the animals to individual housing in the metabolic cages for at least 3-5 days.

-

On the day of the experiment, fast the animals for a predetermined period (e.g., 4-6 hours) before the dark cycle begins.

-

At the onset of the dark cycle, administer OEA or vehicle via intraperitoneal (i.p.) injection.

-

Provide ad libitum access to food and water.

-

Monitor cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using the automated system.

-

Analyze the data to determine the effect of OEA on total food intake compared to the vehicle control group.

-

Further analysis can include meal pattern analysis to assess effects on meal size, meal frequency, and inter-meal intervals.

Conclusion

This compound's interaction with the endocannabinoid system is nuanced and indirect. Its primary role as a potent PPAR-α agonist distinguishes it from classical endocannabinoids. While it does not significantly engage CB1 or CB2 receptors, its ability to activate GPR119 and TRPV1, and its role as a substrate for FAAH, highlight a complex interplay with the broader endocannabinoidome. This guide provides a foundational understanding for researchers and drug development professionals, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. Further research into the synergistic or antagonistic effects of OEA's multi-target engagement will be crucial for fully elucidating its therapeutic potential in metabolic and inflammatory disorders.

References

- 1. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]

- 3. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses - PMC [pmc.ncbi.nlm.nih.gov]